molecular formula C11H15ClO B7862464 2-(4-Chlorophenyl)-3-methyl-butan-2-ol

2-(4-Chlorophenyl)-3-methyl-butan-2-ol

Cat. No.: B7862464
M. Wt: 198.69 g/mol
InChI Key: SOQHNSBWDJXLCH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a chlorophenyl group attached to a branched butanol chain with a methyl substituent at the third carbon.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHNSBWDJXLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products

    Oxidation: 2-(4-Chlorophenyl)-3-methyl-butan-2-one.

    Reduction: Various alcohol derivatives depending on the specific reducing agent used.

    Substitution: Products vary based on the nucleophile involved in the reaction.

Scientific Research Applications

2-(4-Chlorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Applications Source
This compound C₁₁H₁₅ClO 198.65 (calculated*) Not available Tertiary alcohol Synthetic intermediate (inferred) Inference
2-(4-Chlorophenyl)butan-2-ol C₁₀H₁₃ClO 184.67 3947-53-3 Tertiary alcohol Chemical synthesis [4]
Fenvalerate C₂₅H₂₂ClNO₃ 419.90 51630-58-1 Ester (pyrethroid) Insecticide [2]
Levocetirizine (free base) C₂₁H₂₅ClN₂O₃ 388.89 130018-77-8 Carboxylic acid derivative Antihistamine [1]

*Calculated based on structural similarity to 2-(4-chlorophenyl)butan-2-ol .

Key Observations:
  • Structural Complexity : The target compound is simpler than Fenvalerate and Levocetirizine, which contain ester or piperazine-carboxylic acid groups, respectively. This simplicity may enhance its utility as a flexible intermediate .
  • Functional Groups : The tertiary alcohol group in this compound contrasts with Fenvalerate’s ester functionality, impacting reactivity. Esters like Fenvalerate are more hydrolytically stable, favoring agrochemical applications, while alcohols are more polar and reactive .
  • Molecular Weight : The addition of a methyl group in the target compound increases its molecular weight compared to 2-(4-chlorophenyl)butan-2-ol, likely enhancing lipophilicity and altering solubility profiles .

Stability and Reactivity

  • Tertiary Alcohols : Tertiary alcohols like the target compound are less prone to oxidation than primary/secondary alcohols but may undergo dehydration under acidic conditions. This stability is advantageous in storage and handling .
  • Ester Derivatives : Fenvalerate’s ester group improves environmental persistence, a critical trait for insecticides. The target compound’s alcohol group could be esterified to mimic this property .

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